5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(NE)-N-[(5-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-7(2)8(5-9-11)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6+ |
InChI Key |
YEZAFKAJKMZCIF-UXBLZVDNSA-N |
Isomeric SMILES |
CCCN1C(=C(C=N1)/C=N/O)C |
Canonical SMILES |
CCCN1C(=C(C=N1)C=NO)C |
solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Dynamics
The reaction of acetylacetone derivatives with propylhydrazine under acidic or basic conditions yields 5-methyl-1-propyl-1H-pyrazole. Optimal temperatures range from 60–80°C, with ethanol or water as solvents. The methyl and propyl substituents are introduced regioselectively, guided by the electronic effects of the diketone and the steric bulk of the hydrazine.
Functional Group Compatibility
The pyrazole’s 4-position remains unsubstituted post-condensation, enabling subsequent formylation. This selectivity is critical, as competing substitutions at the 3- or 5-positions would derail the synthesis.
Introduction of the Aldehyde Group
The aldehyde functionalization at the pyrazole’s 4-position is achieved via the Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry.
Vilsmeier-Haack Reaction Mechanism
The protocol involves treating 5-methyl-1-propyl-1H-pyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 70–80°C. The reactive iminium intermediate electrophilically substitutes the pyrazole’s 4-position, yielding 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.
Key Conditions:
Alternative Formylation Strategies
While less common, Duff formylation (using hexamine and trifluoroacetic acid) has been explored but offers lower regioselectivity for pyrazoles. The Vilsmeier-Haack method remains superior for its efficiency and reproducibility.
Oxime Formation via Hydroxylamine Treatment
The final step converts the aldehyde to its oxime derivative through nucleophilic addition of hydroxylamine.
Reaction Optimization
A solution of hydroxylamine hydrochloride and potassium hydroxide in methanol or ethanol facilitates oxime formation. The base deprotonates hydroxylamine, generating the nucleophilic NH₂O⁻ species, which attacks the aldehyde’s carbonyl carbon.
Standard Protocol:
Anti-Configuration Dominance
X-ray diffraction analyses confirm the oxime’s anti-configuration, attributed to steric hindrance between the pyrazole’s methyl group and the hydroxyl moiety. This geometry influences subsequent reactivity; for instance, anti-aldoximes react with acetic anhydride to form nitriles, a hallmark reaction used for structural verification.
Structural and Spectroscopic Characterization
Post-synthesis validation relies on spectroscopic and crystallographic data.
NMR Spectral Signatures
X-ray Crystallography
Single-crystal X-ray analysis reveals planar pyrazole and oxime moieties, with a dihedral angle of 8.2° between the rings. The anti-configuration minimizes steric clashes, stabilizing the molecule in the solid state.
Comparative Analysis of Synthetic Routes
The table below synthesizes data from multiple studies to evaluate preparation efficiency:
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Pyrazole Formation | Acetylacetone + Propylhydrazine | 75–80 | |
| Aldehyde Introduction | POCl₃/DMF, 70°C | 68–75 | |
| Oxime Synthesis | NH₂OH·HCl/KOH, MeOH reflux | 82–89 |
Challenges and Mechanistic Insights
Byproduct Formation
Overly vigorous conditions during aldehyde formation can chlorinate the pyrazole ring, necessitating strict temperature control. Similarly, incomplete oxime conversion may leave residual aldehyde, requiring chromatographic purification.
Solvent Effects
Ethanol marginally improves oxime yields over methanol (∼5%) due to better hydroxylamine solubility, but methanol’s lower boiling point simplifies reflux setups.
Applications and Derivative Synthesis
While beyond this article’s scope, the oxime’s utility as an intermediate is notable. Schiff base formation with amines and nitrile generation via acetic anhydride highlight its versatility in medicinal and agrochemical research .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime: can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime serves as an important intermediate for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation to nitriles or reduction to amines.
Biology
The compound has been investigated for its biological activities, particularly its interactions with enzymes and proteins. Research indicates that it can form Schiff bases with amino groups in proteins, potentially altering their structure and function. This property has implications for enzyme inhibition studies, where it may modulate metabolic pathways critical for cellular functions .
Key Biological Activities:
- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : The compound may interact with receptor proteins, affecting their activity.
Medicine
There is ongoing research into the pharmacological properties of this compound, particularly its anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer potential against various cancer cell lines . For instance, certain pyrazole derivatives have demonstrated IC50 values indicating effective inhibition against specific cancer cell lines .
Agricultural Applications
Recent studies have explored the use of this compound as a fungicide. Its derivatives have shown effectiveness against a range of plant pathogenic fungi and oomycetes. For example, it has been reported to possess broad-spectrum bactericidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea, making it a promising candidate for agricultural applications .
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Oximes with Varied Substituents
Pyrazole oxime derivatives are widely studied for their tunable properties based on substituent modifications. Key comparisons include:
Table 1: Thermal Stability and Structural Features
Analysis: The higher thermal stability of di(1H-tetrazol-5-yl)methanone oxime (288.7°C) compared to the bis-tetrazole derivative (247.6°C) is attributed to stronger intermolecular hydrogen bonding networks. The target compound’s stability is likely lower due to fewer H-bond donors/acceptors, though experimental data are lacking .
Table 4: Hazard Classification of 4-Methylpentan-2-one Oxime
| Property | Classification | Reference |
|---|---|---|
| Acute toxicity (oral) | Harmful (H302) | |
| Skin irritation | Irritant (H315) | |
| Eye irritation | Irritant (H319) |
Analysis: While 4-methylpentan-2-one oxime is classified as hazardous, the safety profile of this compound remains unstudied.
Biological Activity
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound that has garnered attention for its diverse biological activities. This compound is a derivative of pyrazole, characterized by the molecular formula C8H12N2O, featuring both an aldehyde and an oxime functional group. Its unique structure allows it to interact with various biological macromolecules, leading to significant biochemical effects.
The synthesis of this compound involves several key steps, often optimized for industrial production. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The compound can be synthesized using continuous flow reactors, enhancing yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against multiple pathogens, with studies indicating inhibition zones comparable to standard antibiotics. For example, in vitro tests have demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low microgram range .
- Anti-inflammatory Effects : Similar to other pyrazole derivatives, this compound may modulate inflammatory pathways. Research has reported its ability to inhibit edema in animal models, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition concentrations (IC50 values) suggest significant potential for further development as a therapeutic agent .
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amino groups in proteins. This interaction can alter protein structure and function, impacting various metabolic pathways essential for cell survival and proliferation .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study focused on the antimicrobial properties of various pyrazole derivatives, including this compound, revealed that this compound exhibited notable inhibition zones against tested pathogens. The results indicated a MIC value around 0.22 μg/mL for the most active derivatives, showcasing its potential as a lead compound in antibiotic development .
Case Study: Anti-inflammatory Activity
In a controlled experiment assessing anti-inflammatory properties, this compound was administered to mice subjected to carrageenan-induced edema. The compound demonstrated a significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxime formation from the corresponding aldehyde precursor. A typical procedure involves refluxing 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., sodium bicarbonate) for 6–8 hours . For derivatives, acetylation or alkylation of the oxime group can be achieved using acyl chlorides or alkyl halides in chloroform with a catalytic base (e.g., NaHCO₃), followed by recrystallization from petroleum ether/ethyl acetate mixtures . Yield optimization requires controlled stoichiometry (1:1.2 aldehyde:hydroxylamine ratio) and inert atmospheres to prevent side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 6.5–8.0 ppm) and oxime protons (δ 8.2–8.5 ppm) to confirm regiochemistry .
- X-ray crystallography : Resolve dihedral angles between pyrazole and substituent rings (e.g., 77.6° for phenyl-pyrazole systems) and identify intermolecular interactions (C–H⋯O hydrogen bonds, π⋯π stacking) .
- IR spectroscopy : Detect oxime (N–O stretch at ~1630 cm⁻¹) and aldehyde (C=O at ~1700 cm⁻¹ pre-oxime formation) functional groups .
Q. How should stability and storage conditions be managed for this compound?
- Methodological Answer : Stability is influenced by light, humidity, and temperature. Store at 2–8°C in amber vials under nitrogen to prevent oxidation of the oxime group. Purity degradation (>5%) occurs after 6 months at room temperature, as monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are common impurities during synthesis, and how are they detected?
- Methodological Answer :
- Byproducts : Unreacted aldehyde (retention time ~4.2 min via HPLC) or over-alkylated oximes (mass spec m/z +58 for acetylated byproducts).
- Detection : Use TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm or GC-MS for volatile impurities .
Advanced Research Questions
Q. How does the oxime group influence bioactivity compared to other pyrazole derivatives?
- Methodological Answer : The oxime group enhances hydrogen-bonding capacity, improving receptor binding in bioactivity assays. For example, oxime derivatives of 5-chloro-3-methyl-1-phenylpyrazole showed 40% higher anticonvulsant activity (MES model) than non-oxime analogs due to interactions with GABA receptors . SAR studies require comparing IC₅₀ values of oxime vs. ester/carbamate derivatives in vitro.
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina, with grid boxes centered on active sites (e.g., 25 ų) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example, 5-aryloxy substitutions increase antifungal activity but reduce solubility, leading to variability in MIC values. Normalize data using logP calculations (e.g., ClogP ~2.8) and control experiments with standardized cell lines (e.g., HepG2 for cytotoxicity) .
Q. What role do substituents (e.g., propyl vs. methyl groups) play in modulating crystal packing and intermolecular interactions?
- Methodological Answer : Bulky substituents like propyl disrupt π⋯π stacking, reducing melting points (mp 112–115°C vs. 145°C for methyl analogs). Hydrogen-bonding networks are analyzed via Mercury software using crystallographic data (e.g., C–H⋯N interactions with d = 2.8 Å) .
Q. How are structure-activity relationships (SAR) systematically investigated for pyrazole-oxime derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with varying substituents (e.g., halogen, methoxy) at the pyrazole 3- and 5-positions.
- Step 2 : Test in bioassays (e.g., enzyme inhibition, antimicrobial) under identical conditions.
- Step 3 : Perform QSAR modeling using descriptors like Hammett constants (σ) or molar refractivity to correlate substituents with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
